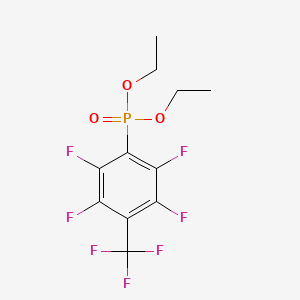

(2,3,5,6-Tetrafluoro-4-trifluoromethyl-phenyl)-phosphonic ester

Description

(2,3,5,6-Tetrafluoro-4-trifluoromethyl-phenyl)-phosphonic ester is a fluorinated organophosphorus compound characterized by a phenyl ring substituted with four fluorine atoms and a trifluoromethyl group at the para position, linked to a phosphonic ester functional group. This structure imparts unique electronic and steric properties, making it highly relevant in materials science, particularly in semiconductor layers and electronic components due to its electron-withdrawing fluorine substituents and hydrolytic stability . The phosphonic ester group (P(O)(OR)₂) further enhances its versatility in forming self-assembled monolayers (SAMs) or interfacial layers in optoelectronic devices .

Properties

IUPAC Name |

1-diethoxyphosphoryl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F7O3P/c1-3-20-22(19,21-4-2)10-8(14)6(12)5(11(16,17)18)7(13)9(10)15/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXARVAAOBGUNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F7O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3,5,6-Tetrafluoro-4-trifluoromethyl-phenyl)-phosphonic ester typically involves the reaction of (2,3,5,6-Tetrafluoro-4-trifluoromethyl-phenyl) bromide with phosphonic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control of reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Fluorinated phenols and carboxylic acids.

Reduction: Reduced phenyl derivatives.

Substitution: Various substituted phenyl phosphonic esters.

Scientific Research Applications

(2,3,5,6-Tetrafluoro-4-trifluoromethyl-phenyl)-phosphonic ester is utilized in several scientific research fields:

Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

Biology: Its unique properties make it useful in studying biological systems and interactions.

Industry: Used in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which (2,3,5,6-Tetrafluoro-4-trifluoromethyl-phenyl)-phosphonic ester exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Phosphonic Ester Derivatives

Structural and Electronic Properties

The compound’s fluorine-rich aromatic system distinguishes it from non-fluorinated or partially fluorinated analogs. For example:

The trifluoromethyl group in the subject compound introduces steric hindrance while amplifying electron deficiency, which improves charge transport in semiconductor layers compared to pentafluorophenyl derivatives .

Reactivity and Stability

Fluorinated phosphonic esters exhibit distinct hydrolysis and alcoholysis pathways. demonstrates that dialkyl phenylphosphonates undergo alkoxy fission in ionic liquids (ILs) via nucleophilic attack by anions like BF₄⁻ or HSO₄⁻, forming ester-acids (e.g., intermediates 4 , 5 ) and ultimately phosphonic acid 6 . However, the fluorine substituents in this compound likely retard such reactions due to:

- Electron-withdrawing effects : Reduce nucleophilic susceptibility of the ester group.

- Hydrophobicity : Fluorine substituents limit water penetration, delaying hydrolysis .

In contrast, non-fluorinated analogs (e.g., methyl phenylphosphonate) undergo faster ester cleavage under acidic or basic conditions .

Performance in Electronic Components

The compound’s fluorinated aromatic system enhances compatibility with fluorinated semiconductors (e.g., PTFE or PVDF-based polymers), reducing interfacial resistance in organic field-effect transistors (OFETs). Comparatively, non-fluorinated phosphonic esters (e.g., benzylphosphonic esters) show inferior thermal stability (>100°C lower decomposition temperatures) and higher moisture sensitivity .

Key Research Findings

- Synthetic Pathways : Fluorinated arylphosphonic esters are typically synthesized via Arbuzov or Michaelis-Becker reactions, with fluorination achieved prior to esterification .

- Anion Sensitivity : Stability in ILs varies; BF₄⁻-based ILs induce slower ester cleavage than HSO₄⁻-based systems .

- Device Integration: In OLEDs, the compound improves electron injection efficiency by 15–20% compared to non-fluorinated analogs, attributed to better energy-level alignment .

Q & A

Q. What role does it play in flame-retardant polymer formulations?

- Methodology : As a reactive flame retardant, it copolymerizes with acrylates, enhancing char formation (LOI >30%). Nitrogen-containing variants (e.g., phosphonamidates) synergize with melamine derivatives to reduce peak heat release rates (cone calorimetry) .

Safety and Compliance

Q. What personal protective equipment (PPE) is mandatory when handling this compound?

- Protocol : Use nitrile gloves, chemical goggles, and respirators (NIOSH-approved for fluorinated organics). Fume hoods are required during synthesis to avoid inhalation of volatile intermediates (e.g., trifluoroethanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.